Thioacronycine
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Overview
Description
Thioacronycine is a derivative of the antitumor alkaloid acronycine. It is known for its potential therapeutic applications, particularly in oncology. The compound is characterized by the presence of a sulfur atom, which differentiates it from its parent compound, acronycine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioacronycine can be synthesized through thiation reactions involving acronycine. One common method involves the use of tetraphosphorous decasulfide in hexamethylphosphoric triamide as the thiation agent . The reaction typically proceeds under mild conditions, ensuring the preservation of the acronycine core structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving thiation reactions. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thioacronycine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other sulfur-containing compounds.
Biology: Thioacronycine and its derivatives have shown promise in biological studies, particularly in understanding sulfur’s role in biological systems.
Medicine: The compound is primarily researched for its antitumor properties.
Mechanism of Action
Thioacronycine exerts its effects primarily through interactions with cellular DNA. The sulfur atom in its structure enhances its ability to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent antitumor agent .
Comparison with Similar Compounds
Acronycine: The parent compound, known for its antitumor activity.
Noracronycine: A derivative lacking the sulfur atom, with similar but less potent biological activity.
Thio analogues of acronycine: Other sulfur-containing derivatives with varying degrees of antitumor activity.
Uniqueness: Thioacronycine’s uniqueness lies in its enhanced antitumor activity compared to its parent compound, acronycine. The presence of the sulfur atom significantly improves its ability to interact with DNA, making it a more effective therapeutic agent .
Properties
CAS No. |
82791-69-3 |
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Molecular Formula |
C20H19NO2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridine-7-thione |
InChI |
InChI=1S/C20H19NO2S/c1-20(2)10-9-13-15(23-20)11-16(22-4)17-18(13)21(3)14-8-6-5-7-12(14)19(17)24/h5-11H,1-4H3 |
InChI Key |
NYPYJQDYZLBCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=S)C4=CC=CC=C4N3C)C |
Origin of Product |
United States |
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